molecular formula C17H19NO2 B14279026 4-Butyl-N-hydroxy-N-phenylbenzamide CAS No. 132520-38-8

4-Butyl-N-hydroxy-N-phenylbenzamide

Cat. No.: B14279026
CAS No.: 132520-38-8
M. Wt: 269.34 g/mol
InChI Key: XKXLQEYBTDEVSU-UHFFFAOYSA-N
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Description

4-Butyl-N-hydroxy-N-phenylbenzamide: is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group at the fourth position and a hydroxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzoylation of Aniline Derivatives: : One common method involves the benzoylation of aniline derivatives. The reaction typically uses benzoyl chloride and aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide derivative.

  • Hydroxylation: : The introduction of the hydroxy group can be achieved through hydroxylation reactions. This step often involves the use of hydroxylamine or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of 4-Butyl-N-hydroxy-N-phenylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles such as halides or amines. These reactions usually require catalysts or specific reaction conditions to proceed efficiently.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, amines, often in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Chemistry

In chemistry, 4-Butyl-N-hydroxy-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited to develop new drugs or biochemical tools.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 4-Butyl-N-hydroxy-N-phenylbenzamide exerts its effects often involves the inhibition of specific enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the normal function of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-phenylbenzamide: Lacks the butyl group, making it less hydrophobic.

    4-Butylbenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

    N-Phenylbenzamide: Lacks both the hydroxy and butyl groups, significantly altering its reactivity and applications.

Uniqueness

4-Butyl-N-hydroxy-N-phenylbenzamide is unique due to the combination of the butyl and hydroxy groups. This combination enhances its solubility in organic solvents and its ability to participate in hydrogen bonding, making it more versatile in various chemical and biological applications.

Properties

CAS No.

132520-38-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-butyl-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-2-3-7-14-10-12-15(13-11-14)17(19)18(20)16-8-5-4-6-9-16/h4-6,8-13,20H,2-3,7H2,1H3

InChI Key

XKXLQEYBTDEVSU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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